1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

説明

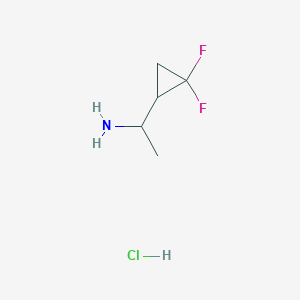

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol This compound is characterized by the presence of a difluorocyclopropyl group attached to an ethanamine backbone, with a hydrochloride salt form

準備方法

The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves several steps, typically starting with the preparation of the difluorocyclopropyl intermediate. The synthetic route generally includes:

Cyclopropanation: The formation of the difluorocyclopropyl ring through cyclopropanation reactions.

Amination: Introduction of the ethanamine group via nucleophilic substitution or other amination techniques.

Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

化学反応の分析

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Based on the search results, here's what is known about the applications of compounds related to "1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride":

About this compound

- Molecular Formula : C5H9F2N

- IUPAC Name : 1-(2,2-difluorocyclopropyl)ethanamine

- It is also known as 1-(2,2-Difluorocyclopropyl)ethan-1-amine

Applications

While the search results do not specifically detail the applications of "this compound", they do provide information on related compounds and their uses:

- As an intermediate: 2,2-difluorocyclopropyl derivatives can be used as intermediates for the synthesis of crop protection .

-

JAK Kinase Inhibitors: Aminopyrimidinyl compounds are useful as JAK (Janus kinase) inhibitors . Selective targeting or modulation of JAK kinases, particularly JAK1, are contemplated to be therapeutically useful for treating conditions such as arthritis, asthma, autoimmune diseases, cancers or tumors, diabetes, certain eye diseases/disorders, inflammation, intestinal inflammations, allergies, neurodegenerative diseases, psoriasis, and transplant rejection .

- One specific compound mentioned in the patent WO2016027195A1 is (1R,2R)-2-cyano-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hex-1-yl]cyclopropanecarboxamide, or a pharmaceutically acceptable salt thereof .

- These compounds can be used to treat or prevent primary biliary cirrhosis, autoimmune hepatitis, and primary sclerosing cholangitis .

- They can also be used to treat or prevent conditions such as acute myeloid leukemia, T cell acute lymphoblastic leukemia, multiple myeloma, pancreatic cancer, brain tumors, gliomas (including astrocytoma, oligodendroglioma, and glioblastoma), acute CNS trauma (including traumatic brain injury, encephalitis, stroke, and spinal cord injury), epilepsy, seizures, PD, ALS, frontotemporal lobe dementia, neuropsychiatric disorders (including schizophrenia, bipolar disorder, depression, treatment-resistant depression, PTSD, anxiety), and auto-antibodies mediated encephalopathies .

Isotopic Labeling

- The patent also mentions that substitution with heavier isotopes like deuterium (2H) may offer therapeutic advantages due to greater metabolic stability, potentially increasing in vivo half-life or reducing dosage requirements .

- Substitution with positron-emitting isotopes like 11C, 18F, 15O, and 13N can be useful in Positron Emission Topography (PET) studies for examining substrate receptor occupancy .

Dosage

作用機序

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic and steric properties, influencing its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

- 1-(2,2-Difluorocyclopropyl)methanamine hydrochloride

- 1-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride

These compounds share the difluorocyclopropyl group but differ in the length and structure of the alkyl chain attached to the amine group. The uniqueness of this compound lies in its specific balance of electronic properties and steric effects, making it suitable for particular research applications .

生物活性

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a difluorocyclopropyl group which may enhance its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing difluorocyclopropyl moieties can interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance the bioavailability of the drug.

Potential Targets:

- Neurotransmitter Receptors : Compounds like this compound may act as modulators of neurotransmitter systems, particularly in the central nervous system.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound. These studies highlight its potential applications in treating neurological disorders and other conditions.

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodent models, this compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, suggesting potential use as an anxiolytic agent.

Case Study 2: Enzymatic Activity

A separate investigation focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The results indicated that the compound exhibited competitive inhibition with a calculated IC50 value indicating moderate potency.

特性

IUPAC Name |

1-(2,2-difluorocyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOCNTCJOWIPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-13-5 | |

| Record name | 1-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。